1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one
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Overview
Description
1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one is a compound that features a unique combination of a phenyl group, a pyrrolidine ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one typically involves the reaction of a phenyl-substituted ketone with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used for aromatic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one: Lacks the thioxo group, leading to different chemical properties and reactivity.
Procyclidine: Contains a similar pyrrolidine ring but has different substituents, resulting in distinct pharmacological effects.
Uniqueness: 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one is unique due to the presence of the thioxo group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs .
Properties
Molecular Formula |
C13H15NOS |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
1-phenyl-3-pyrrolidin-1-yl-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C13H15NOS/c15-12(11-6-2-1-3-7-11)10-13(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
HPVQVIDBIBBMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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